

The Synthesis and Utility of 2-Bromobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromobenzamide**

Cat. No.: **B1207801**

[Get Quote](#)

Introduction

2-Bromobenzamide, a halogenated aromatic amide, has emerged as a versatile and crucial intermediate in the landscape of organic synthesis. Its unique structural features, particularly the presence of a bromine atom ortho to the amide group, render it a valuable precursor for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, synthesis, and applications of **2-Bromobenzamide**, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

The precise historical account of the first synthesis of **2-Bromobenzamide** is not prominently documented in readily available chemical literature. However, the development of synthetic methods for aromatic amides dates back to the 19th century. Early methods for amide synthesis often involved the reaction of an acid chloride with an amine, a reaction known as the Schotten-Baumann reaction, first described in the 1880s. It is plausible that **2-Bromobenzamide** was first prepared via a similar route from 2-bromobenzoyl chloride, a derivative of 2-bromobenzoic acid. The latter was accessible through methods like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, which allowed for the conversion of anilines to aryl halides. While a definitive "discovery" paper for **2-Bromobenzamide** itself is not easily identified, its existence and utility are well-established in

the chemical literature of the 20th century, where it appears as a key starting material and intermediate in numerous synthetic endeavors.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of a compound is paramount for its effective utilization in research and development. The key physicochemical and spectral data for **2-Bromobenzamide** are summarized in the table below.

Property	Value
Chemical Formula	C ₇ H ₆ BrNO
Molecular Weight	200.03 g/mol
CAS Number	4001-73-4
Appearance	White to off-white crystalline solid or powder.
Melting Point	160-162 °C[1]
Boiling Point	158-161 °C at 12 Torr
Density	1.6 ± 0.1 g/cm ³
Solubility	Soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. Slightly soluble in water.[2]
¹ H NMR (DMSO-d ₆)	δ 7.88 (br s, 1H, NH), 7.64-7.58 (m, 2H, ArH), 7.41-7.34 (m, 2H, ArH)
¹³ C NMR (DMSO-d ₆)	δ 169.0, 139.3, 132.7, 130.6, 128.5, 127.5, 118.6
IR (KBr, cm ⁻¹)	Key peaks indicative of N-H stretching, C=O stretching, and aromatic C-H and C-Br bonds.
Mass Spectrum (EI)	Molecular ion peak (M ⁺) at m/z 199/201 (due to bromine isotopes), with characteristic fragmentation patterns.

Experimental Protocols for Synthesis

The synthesis of **2-Bromobenzamide** can be achieved through several routes, primarily from 2-bromobenzoic acid or its derivatives. Below are detailed experimental protocols for two common and effective methods.

Method 1: From 2-Bromobenzoyl Chloride

This is a classic and straightforward method for amide synthesis.

Experimental Protocol:

- Preparation of 2-Bromobenzoyl Chloride: 2-Bromobenzoic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl_2) or treated with phosphorus pentachloride (PCl_5) until the reaction is complete. The excess reagent is removed by distillation to yield crude 2-bromobenzoyl chloride.
- Amidation: The crude 2-bromobenzoyl chloride is dissolved in an inert aprotic solvent such as dichloromethane (DCM) or diethyl ether. The solution is cooled in an ice bath.
- Concentrated aqueous ammonia (an excess, typically 2-3 equivalents) is added dropwise to the stirred solution of the acyl chloride.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The resulting precipitate (**2-Bromobenzamide**) is collected by vacuum filtration.
- The solid is washed with cold water to remove any ammonium chloride and then with a small amount of cold diethyl ether to remove non-polar impurities.
- The product is dried under vacuum to yield pure **2-Bromobenzamide**.

Method 2: From 2-Bromobenzaldehyde Oxime

This method provides an alternative route starting from the corresponding aldehyde.

Experimental Protocol:[3]

- Reaction Setup: In a 25 mL Schlenk flask, 2-bromobenzaldehyde oxime (100 mg, 0.5 mmol) and water (1 mL) are added sequentially.[3]
- Catalyst Addition: To this mixture, $[\text{Cp}^*\text{Ir}(\text{H}_2\text{O})_3]\text{[OTf]}$ catalyst is added.[3]
- Reaction Conditions: The reaction mixture is stirred at 110 °C for 12 hours.[3]
- Work-up: After cooling to room temperature, the water is removed by rotary evaporation.[3]
- Purification: The crude product is purified by column chromatography on silica gel to afford **2-Bromobenzamide**. The reported yield for this method is 80%. [3]

Applications in Drug Discovery and Development

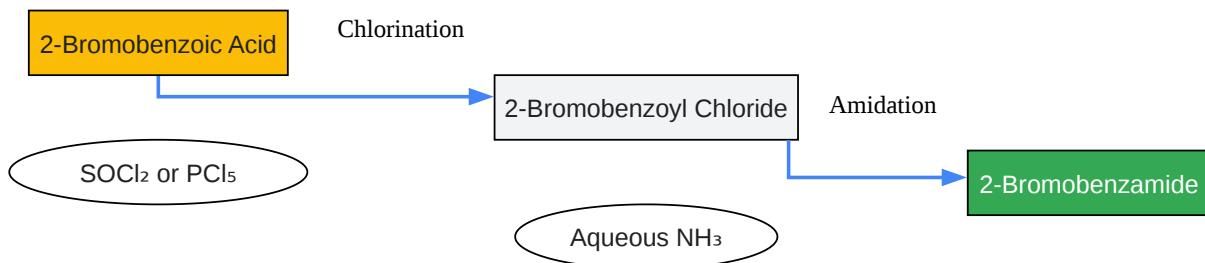
2-Bromobenzamide serves as a pivotal building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its utility is particularly pronounced in the development of enzyme inhibitors for therapeutic applications.

Intermediate in the Synthesis of Phenanthridinones

Phenanthridinones are a class of compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities. **2-Bromobenzamide** is a key starting material in palladium-catalyzed reactions to construct the phenanthridinone scaffold.

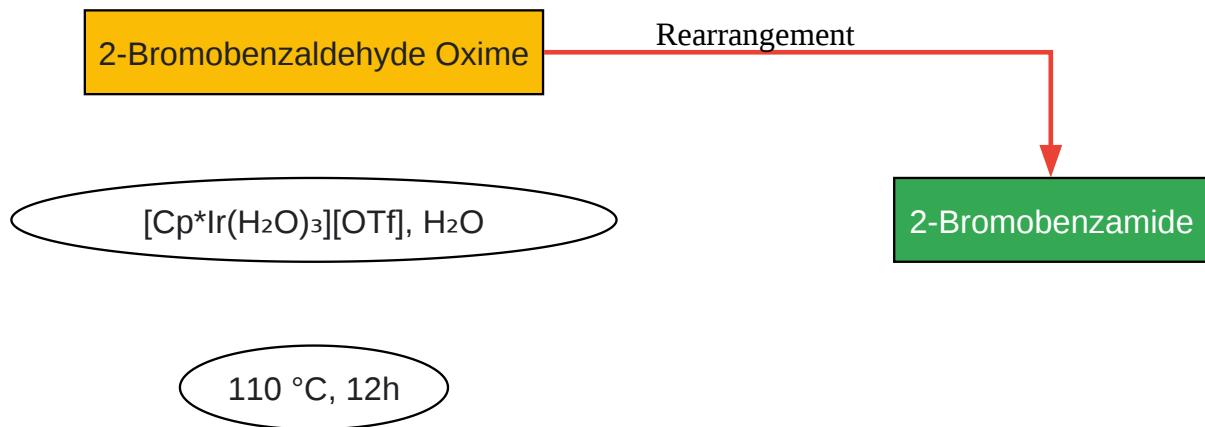
Generalized Synthetic Pathway:

A common strategy involves the palladium-catalyzed annulation of an N-substituted **2-bromobenzamide** with an aryl partner, such as a 2-bromobenzoic acid, to form the tricyclic phenanthridinone core in a single step.[4]

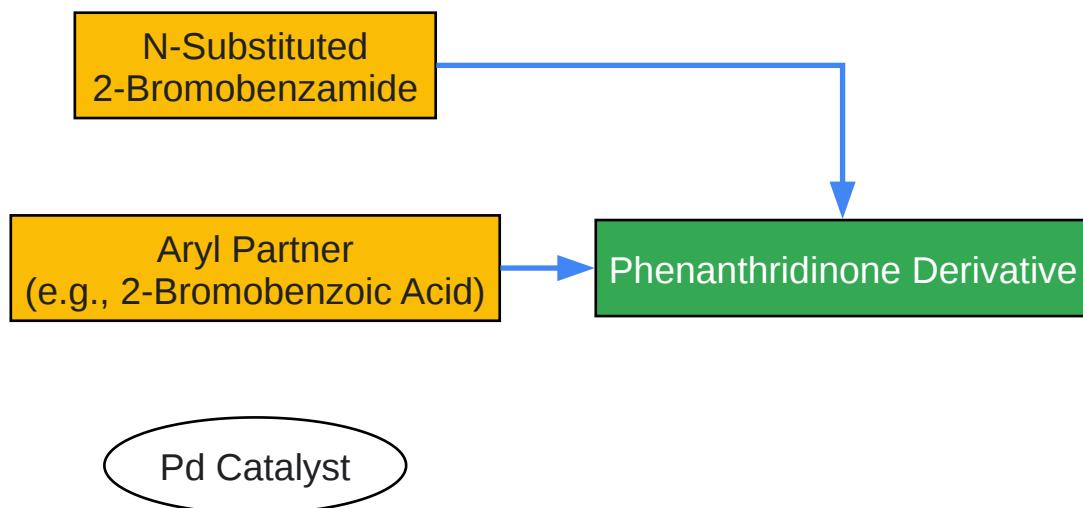

Precursor to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors feature a phthalazinone core, and **2-Bromobenzamide** can be a crucial intermediate in the synthesis of this key structural motif. For instance, in the synthesis of the PARP inhibitor Talazoparib, derivatives of 2-bromobenzoic acid are utilized, highlighting the importance of the ortho-bromo-substituted benzene ring system that is also present in **2-Bromobenzamide**.[5][6][7][8][9][10][11][12][13] The amide functionality of **2-Bromobenzamide**

can be a handle for further chemical transformations to build the complex heterocyclic systems found in these drugs.


Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows described in this guide.


[Click to download full resolution via product page](#)

Synthesis of **2-Bromobenzamide** from 2-Bromobenzoyl Chloride.

[Click to download full resolution via product page](#)

Synthesis of **2-Bromobenzamide** from 2-Bromobenzaldehyde Oxime.

[Click to download full resolution via product page](#)

Generalized Pathway to Phenanthridinones using **2-Bromobenzamide**.

Conclusion

2-Bromobenzamide is a compound of significant interest in organic and medicinal chemistry. Its well-defined physicochemical properties and the availability of robust synthetic protocols make it a readily accessible and highly valuable intermediate. The strategic placement of the bromine atom and the amide group allows for a wide range of chemical transformations, enabling the synthesis of complex heterocyclic systems, including important classes of therapeutic agents like phenanthridinones and PARP inhibitors. As the demand for novel and effective pharmaceuticals continues to grow, the role of versatile building blocks like **2-Bromobenzamide** in driving innovation in drug discovery and development is set to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]

- 3. [3. benchchem.com](http://3.benchchem.com) [benchchem.com]
- 4. [4. medkoo.com](http://4.medkoo.com) [medkoo.com]
- 5. [5. WO2017215166A1](http://5.WO2017215166A1) - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 6. [6. researchgate.net](http://6.researchgate.net) [researchgate.net]
- 7. [7. WO2017032289A1](http://7.WO2017032289A1) - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 8. [8. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib](http://8.Design,Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [9. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents](http://9.Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [10. WO2021013735A1](http://10.WO2021013735A1) - Parp1 inhibitors - Google Patents [patents.google.com]
- 11. [11. Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update \(2016-2020\)](http://11.Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [12. medchemexpress.com](http://12.medchemexpress.com) [medchemexpress.com]
- 13. [13. US8859562B2](http://13.US8859562B2) - Use of RNAI inhibiting PARP activity for the manufacture of a medicament for the treatment of cancer - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Synthesis and Utility of 2-Bromobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207801#discovery-and-history-of-2-bromobenzamide\]](https://www.benchchem.com/product/b1207801#discovery-and-history-of-2-bromobenzamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com